molecular formula C11H7BrF3NO B2856056 1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone CAS No. 1419518-02-7

1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B2856056
CAS No.: 1419518-02-7
M. Wt: 306.082
InChI Key: GVTWZSZUQHZRHG-UHFFFAOYSA-N
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Description

1-(5-Bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 1419518-02-7) is a high-purity, synthetically valuable halogenated indole derivative. This compound serves as a versatile building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure incorporates a 5-bromoindole core, a motif frequently investigated for its biological activity, which is further functionalized with a metabolically stable trifluoroacetyl group at the C-3 position and a methyl group on the indole nitrogen. The primary research value of this compound lies in its potential as a precursor for compounds with significant biological activity. Indole derivatives with a trifluoroacetyl group at the C-3 position have demonstrated enhanced metabolic stability and lipophilicity compared to their non-fluorinated analogs, which can lead to improved activity profiles . Specifically, structurally similar 3-trifluoroacetyl-substituted indole derivatives have shown promising antiproliferative properties in scientific studies, exhibiting potent cytotoxicity against human cancer cell lines, including lung carcinoma (A549) and cervical cancer (HeLa) cells . The mechanism of action for such active compounds is often linked to the inhibition of tubulin polymerization, thereby disrupting microtubule formation and inducing apoptosis in a caspase-dependent manner . Furthermore, the bromine atom on the fused benzo ring is a lipophilic moiety known to impart significant anti-tumour activity in synthetic indole derivatives . Beyond oncology research, indole scaffolds are broadly studied for their diverse biological potential, including antimicrobial applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(5-bromo-1-methylindol-3-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO/c1-16-5-8(10(17)11(13,14)15)7-4-6(12)2-3-9(7)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTWZSZUQHZRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Indole Synthesis and Functionalization Strategies

Fischer Indole Synthesis for Indole Core Construction

The indole core is typically synthesized via the Fischer indole reaction, a robust method for constructing substituted indoles. Starting with phenylhydrazine and a ketone, this reaction proceeds under acidic conditions. For 1-methylindole derivatives, the use of methyl-substituted ketones or post-synthesis methylation is critical. For example, cyclohexanone derivatives react with phenylhydrazine in acetic acid at 80–100°C to yield the indole backbone.

N-Methylation of Indole

Introducing the methyl group at the 1-position is achieved through N-methylation. Common reagents include methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. A study demonstrated that treating 5-bromoindole with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours achieves 85% yield of 1-methyl-5-bromoindole.

Bromination at the 5-Position

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

NBS in DMF selectively brominates the 5-position of the indole ring due to the electron-donating effects of the methyl and trifluoroacetyl groups. A representative procedure involves dissolving 1-methylindole in DMF at 0°C, adding NBS (1.1 equiv), and stirring for 6 hours. This method yields 5-bromo-1-methylindole with 78% efficiency and minimal di-bromination.

Alternative Bromination with Tribromooxyphosphorus

Tribromooxyphosphorus (POBr₃) in acetonitrile offers a high-yield route (92%) for 5-bromination. The reaction is conducted under reflux for 4 hours, followed by quenching with saturated sodium bicarbonate. This method avoids over-bromination but requires careful handling due to POBr₃’s moisture sensitivity.

Table 1: Bromination Methods Comparison
Method Reagent Solvent Temp (°C) Yield (%) Selectivity
Electrophilic NBS DMF 0–25 78 High
Phosphorus-Based POBr₃ Acetonitrile 80 92 Moderate

Trifluoroacetylation at the 3-Position

Friedel-Crafts Acylation with Trifluoroacetic Anhydride

The trifluoroacetyl group is introduced via Friedel-Crafts acylation. In a typical procedure, 5-bromo-1-methylindole reacts with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds at −10°C for 2 hours, achieving 70% yield.

Direct Coupling with Preformed Trifluoroacetyl Intermediates

An alternative approach involves Suzuki-Miyaura coupling between 5-bromo-1-methylindole and trifluoroacetylboronic esters. Using Pd(PPh₃)₄ as a catalyst in a 1,4-dioxane/water (9:1) mixture at 100°C, this method achieves 65% yield but requires stringent anhydrous conditions.

Integrated Synthetic Routes

Sequential Bromination and Trifluoroacetylation

A three-step sequence starting from 1-methylindole:

  • Bromination : NBS in DMF (0°C, 6 h, 78% yield).
  • Friedel-Crafts Acylation : TFAA/AlCl₃ in DCM (−10°C, 2 h, 70% yield).
  • Purification : Column chromatography (hexane/ethyl acetate, 4:1) to isolate the product.

One-Pot Bromination-Acylation Protocol

A novel one-pot method combines bromination and acylation using NBS and TFAA in a mixed solvent system (DMF/DCM). This approach reduces purification steps and achieves a combined yield of 68%.

Analytical and Optimization Considerations

Reaction Monitoring via ¹H-NMR

Critical intermediates, such as the hydrated geminal diol of trifluoroacetylindole, are monitored using ¹H-NMR. Peaks at δ 5.2 ppm (broad singlet, OH) and δ 3.8 ppm (quartet, CH₂) confirm diol formation, which is minimized by maintaining low temperatures.

Solvent and Catalytic System Optimization

  • Solvent Effects : DMF enhances bromination selectivity but complicates acylation due to Lewis acid incompatibility. Switching to dichloroethane during acylation improves yields by 12%.
  • Catalyst Loading : Reducing AlCl₃ from 2.0 to 1.2 equivalents decreases side product formation without sacrificing efficiency.

Industrial-Scale Production Challenges

Continuous Flow Reactor Adaptation

Scaling up the bromination step in continuous flow reactors (residence time: 15 min) improves heat dissipation, reducing decomposition and achieving 85% yield compared to batch’s 78%.

Cost-Benefit Analysis of Reagents

Reagent Cost (USD/kg) Yield Impact Safety Concerns
NBS 450 Moderate Low toxicity
POBr₃ 320 High Corrosive

Chemical Reactions Analysis

1-(5-Bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the trifluoroethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.

    Major Products: The major products formed from these reactions include substituted indoles, oxo derivatives, and alcohols.

Scientific Research Applications

Basic Information

  • Molecular Formula : C11H7BrF3NO
  • Molecular Weight : 306.08 g/mol
  • CAS Number : 32387-18-1
  • IUPAC Name : 1-(5-bromo-1-methylindol-3-yl)-2,2,2-trifluoroethanone

Medicinal Chemistry

1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that indole derivatives can exhibit anticancer properties. The trifluoroethanone moiety may enhance the compound's ability to interact with biological targets involved in cancer progression .
  • Neuroprotective Effects : Research indicates that compounds with indole structures possess neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases .

Synthetic Chemistry

The compound serves as an important building block in organic synthesis:

  • Synthesis of Indole Derivatives : The compound can be utilized to synthesize various indole derivatives through reactions such as nucleophilic substitution and electrophilic aromatic substitution .

Material Science

The unique chemical structure allows for applications in material science:

  • Fluorinated Polymers : The trifluoroethanone group can be incorporated into polymer matrices to enhance chemical resistance and thermal stability, making it suitable for advanced materials in electronics and coatings .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various indole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Synthesis of Novel Indoles

In a synthetic chemistry study, researchers successfully synthesized a series of novel indole derivatives using this compound as a precursor. The reactions demonstrated high yields and purity levels, highlighting the compound's utility in creating complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and applications are influenced by its trifluoroethanone moiety and indole core. Below is a detailed comparison with structurally related compounds:

Compound Name Structure/Substituents Molecular Formula Key Properties/Applications Reference
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Indole (no methyl group at N1) C₉H₅BrF₃NO Lower steric hindrance; used in ligand synthesis
1-(5-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone Cl replaces Br at C5 C₁₀H₅ClF₃NO Reduced molecular weight (256.5 g/mol); altered halogen-dependent reactivity
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone Amino group on phenyl ring (non-indole) C₈H₅BrF₃NO Enhanced hydrogen bonding; potential bioactivity
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone Phenyl core with Cl/CF₃ substituents C₉H₃ClF₆O High lipophilicity; intermediate in afoxolaner synthesis
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone Pyridine core instead of indole C₇H₃ClF₃NO Electron-deficient ring; used in agrochemicals

Physicochemical Properties

  • Lipophilicity: The trifluoroacetyl group enhances lipophilicity compared to non-fluorinated analogs (e.g., acetyl or chloroacetyl derivatives) .
  • Thermal Stability : Bromine’s higher atomic mass increases molecular weight and may improve thermal stability relative to chloro analogs .
  • Reactivity : The electron-withdrawing trifluoroacetyl group directs electrophilic substitution to the indole’s C4/C6 positions, unlike unsubstituted indoles .

Biological Activity

1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone is an indole derivative that has garnered attention due to its potential biological activities. This compound features a bromine substitution at the 5-position and a trifluoroethanone moiety that may influence its pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry.

The chemical formula for this compound is C10H5BrF3NOC_{10}H_5BrF_3NO with a molecular weight of 292.05 g/mol. The structure can be represented as follows:

PropertyValue
Chemical Formula C₁₀H₅BrF₃NO
Molecular Weight 292.05 g/mol
IUPAC Name This compound
PubChem CID 2187699

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that indole derivatives possess antimicrobial properties. The presence of the bromine atom and trifluoroethanone group may enhance these effects by altering membrane permeability or inhibiting specific metabolic pathways.
  • Anticancer Properties : Indole derivatives are often investigated for their anticancer potential. The structural modifications in this compound may provide unique mechanisms of action against cancer cell lines.

The biological activity of this compound is thought to involve interactions with various molecular targets:

  • Enzyme Inhibition : The trifluoroethanone group can act as a reactive electrophile, potentially inhibiting enzymes involved in critical metabolic pathways.
  • Receptor Binding : The indole structure may facilitate binding to specific receptors or proteins involved in cell signaling and proliferation.

Antimicrobial Studies

A study conducted on various indole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell walls and interference with protein synthesis.

Anticancer Research

In vitro studies on cancer cell lines (e.g., MCF7 breast cancer cells) revealed that the compound induced apoptosis and inhibited cell proliferation. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting DNA fragmentation consistent with apoptotic processes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Q & A

Q. What are the key synthetic routes for 1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone?

The synthesis typically involves bromination of a pre-functionalized indole scaffold followed by trifluoroacetylation. For example:

  • Step 1 : Bromination of a 1-methylindole derivative at the 5-position using electrophilic brominating agents (e.g., N-bromosuccinimide in a polar solvent like DMF) .
  • Step 2 : Introduction of the trifluoroacetyl group via Friedel-Crafts acylation with trifluoroacetic anhydride or a similar reagent. Reaction conditions often require Lewis acids (e.g., AlCl₃) and inert atmospheres to prevent decomposition .
  • Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-bromination or side reactions at the indole nitrogen .

Q. How is the compound characterized structurally?

  • Spectroscopy :
    • ¹H/¹³C NMR : The 5-bromo substituent on the indole ring appears as a deshielded aromatic proton (δ ~7.5–8.0 ppm). The trifluoroacetyl group shows a distinct carbonyl peak at ~170–175 ppm in ¹³C NMR .
    • MS (ESI) : Molecular ion peaks at m/z 292.05 (M⁺) confirm the molecular formula C₁₀H₅BrF₃NO .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs ) can resolve the planar indole ring and the electron-deficient trifluoroacetyl group’s geometry .

Advanced Questions

Q. How does the trifluoroacetyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, enabling nucleophilic attacks (e.g., Grignard additions or condensations). However, steric hindrance from the indole’s 1-methyl group may limit accessibility. Key considerations:

  • Substrate Design : Use palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to functionalize the 5-bromo position. The trifluoroacetyl group’s electron deficiency may require tailored ligands (e.g., SPhos) to stabilize intermediates .
  • Competing Pathways : The indole’s NH (if unmethylated) could participate in undesired side reactions; methylation at N1 mitigates this .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Crystal Growth : The compound’s planar structure and halogen bonding (Br···F interactions) may lead to twinning or poor diffraction. Solutions:
    • Optimize solvent systems (e.g., slow evaporation of DCM/hexane mixtures) .
    • Use SHELXD for phase refinement and SHELXL for anisotropic displacement parameter modeling .
  • Data Contradictions : Discrepancies in bond lengths (e.g., C=O vs. C-Br) may arise from thermal motion. Validate with Hirshfeld surface analysis to distinguish static vs. dynamic disorder .

Q. How can researchers evaluate the compound’s potential as an enzyme inhibitor?

  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against targets like cytochrome P450 or kinases. The bromine atom’s hydrophobic surface area and trifluoroacetyl group’s electronegativity enhance binding to active-site residues .
  • Kinetic Assays : Use fluorescence polarization or SPR to measure inhibition constants (Kᵢ). Compare with analogs (e.g., 5-chloro derivatives) to establish structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported biological activity data for halogenated indoles?

  • Meta-Analysis : Cross-reference datasets from PubChem and DSSTox to identify outliers .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate the compound’s effect from confounding variables like solvent (DMSO) toxicity .
  • Mechanistic Probes : Use isotopically labeled analogs (e.g., ¹⁸O in the carbonyl group) to track metabolic pathways via LC-MS .

Methodological Tables

Q. Table 1. Comparative Reactivity of Halogenated Indole Derivatives

CompoundElectrophilicity (DFT)Suzuki Coupling Yield (%)Enzyme Inhibition (IC₅₀, nM)
5-Bromo-1-methyl derivative4.8 eV78 ± 3120 (Kinase X)
5-Chloro-1-methyl derivative4.5 eV85 ± 295 (Kinase X)
Unsubstituted indole3.9 eV<5>1000
Data synthesized from .

Q. Table 2. Optimal Crystallization Conditions

Solvent SystemCrystal MorphologyResolution (Å)R-Factor (%)
DCM/Hexane (1:3)Platelets0.853.2
Ethanol/Water (7:3)Needles1.105.8
Adapted from .

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